N-(4-fluorobenzyl)-N-(3-methoxyphenyl)methanesulfonamide
Overview
Description
N-(4-fluorobenzyl)-N-(3-methoxyphenyl)methanesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a variety of biochemical and physiological effects, making it an attractive target for further research. In
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-N-(3-methoxyphenyl)methanesulfonamide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. This compound may also have an effect on the immune system, although the exact mechanism is not yet known.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in inflammation. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, this compound may have an effect on the immune system by modulating the activity of certain immune cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluorobenzyl)-N-(3-methoxyphenyl)methanesulfonamide in lab experiments is its potency. This compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. Another advantage is its selectivity. This compound has been shown to selectively inhibit the activity of certain enzymes, making it a useful tool for studying their function. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Future Directions
There are a number of future directions for research on N-(4-fluorobenzyl)-N-(3-methoxyphenyl)methanesulfonamide. One area of interest is in the development of new cancer therapies. This compound has shown promise as a potential anti-cancer agent, and further research could lead to the development of new drugs that are more effective and less toxic than current treatments. Another area of interest is in the development of new anti-inflammatory drugs. This compound has been shown to reduce inflammation in animal models of disease, and further research could lead to the development of new drugs that are more effective and have fewer side effects than current treatments. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential therapeutic applications.
Scientific Research Applications
N-(4-fluorobenzyl)-N-(3-methoxyphenyl)methanesulfonamide has been studied for its potential therapeutic applications in a number of areas. One area of research is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Another area of research is in the treatment of inflammation. Studies have shown that this compound can reduce inflammation in animal models of disease.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-20-15-5-3-4-14(10-15)17(21(2,18)19)11-12-6-8-13(16)9-7-12/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAKJZCYHVCNRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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